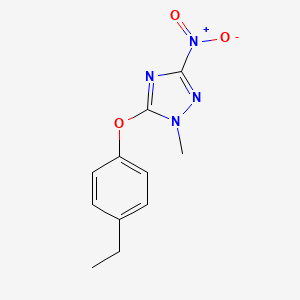![molecular formula C22H19N3O B5710276 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide, commonly referred to as BBIMB, is a benzimidazole derivative that has been studied for its potential applications in scientific research. BBIMB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用機序
The mechanism of action of BBIMB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BBIMB has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE), both of which are involved in cell signaling pathways. BBIMB has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BBIMB has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on PKC, PDE, and topoisomerase II, BBIMB has been shown to induce apoptosis (programmed cell death) in cancer cells. BBIMB has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
BBIMB has several advantages as a tool for scientific research. It is relatively easy to synthesize and has been shown to have a variety of biochemical and physiological effects. However, there are also limitations to its use. BBIMB has not been extensively studied in vivo, and its potential side effects are not well understood. Additionally, BBIMB may not be suitable for all types of experiments, and researchers should carefully consider its use in their specific research context.
将来の方向性
There are many potential future directions for research on BBIMB. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of BBIMB and its potential side effects. Overall, BBIMB is a promising tool for scientific research, and its potential applications are wide-ranging.
合成法
BBIMB can be synthesized using a variety of methods, including the reaction of 2-aminobenzimidazole with benzyl chloride and subsequent reaction with benzoyl chloride. Another method involves the reaction of 2-aminobenzimidazole with 4-fluorobenzyl bromide and subsequent reaction with benzoyl chloride. Both methods have been shown to produce high yields of BBIMB.
科学的研究の応用
BBIMB has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and infectious diseases. In cancer research, BBIMB has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, BBIMB has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, BBIMB has been shown to have antiviral and antibacterial properties.
特性
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-22(18-11-5-2-6-12-18)23-15-21-24-19-13-7-8-14-20(19)25(21)16-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKXIYLJJLZNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5710199.png)

![N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5710211.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5710217.png)
![4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5710227.png)

![4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)
![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)
![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B5710300.png)

